Bienvenue dans la boutique en ligne BenchChem!

5-Methylmorpholine-2-carboxylic acid

Conformational Analysis Peptidomimetic Design Fragment-Based Drug Discovery

5-Methylmorpholine-2-carboxylic acid (CAS 1531930-93-4) is a critical chiral building block for medicinal chemistry programs targeting GABAB antagonists and constrained β-amino acid surrogates. The C5-methyl substituent locks the morpholine ring into a preferred chair conformation—a stereoelectronic feature absent in unsubstituted morpholine-2-carboxylic acid—directly controlling the spatial orientation of the 2-carboxylic acid vector and the N4 amine for optimal target engagement. This conformational bias is non-recoverable through blending or post-synthetic modification, making direct procurement of the defined stereoisomer essential for reproducible SAR data and scale-up. Available as a racemate or as (2R,5R)-, (2S,5S)-, (2R,5S)-, and (5S)- stereoisomers, and commonly supplied as the N-Boc derivative for direct Fmoc-SPPS incorporation. Batch-specific NMR, HPLC, and GC QC certificates ensure reliable coupling yields across parallel synthesis workflows.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B7967620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylmorpholine-2-carboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1COC(CN1)C(=O)O
InChIInChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
InChIKeyXCKFLDCAIOSMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylmorpholine-2-carboxylic Acid: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Methylmorpholine-2-carboxylic acid (CAS 1531930-93-4) is a C6-substituted morpholine heterocycle bearing a carboxylic acid at the 2-position and a methyl group at the 5-position of the saturated 1,4-oxazinane ring [1]. It belongs to the morpholine carboxylic acid class, a privileged scaffold in medicinal chemistry for constructing conformationally constrained amino acid mimetics, peptidomimetics, and CNS-penetrant pharmacophores [2]. The compound is commercially available as a racemic mixture or as defined stereoisomers—(2R,5R), (2S,5S), (2R,5S), and (5S)—each identified by distinct CAS numbers, and is commonly supplied with N-Boc protection for use in solid-phase or solution-phase synthesis . Its molecular formula is C₆H₁₁NO₃ (MW 145.16 g/mol), with a computed XLogP3-AA of -2.8 and topological polar surface area of 58.6 Ų, placing it in a hydrophilic, hydrogen-bond-capable chemical space suitable for fragment-based drug discovery and as a constrained proline or β-amino acid surrogate [1].

Why 5-Methylmorpholine-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Morpholine Carboxylic Acids in Research and Development


Within the morpholine-2-carboxylic acid family, the position and nature of the C5 substituent critically determine conformational bias, hydrogen-bond donor/acceptor topology, and metabolic stability of downstream derivatives. The 5-methyl substituent introduces a stereogenic center that locks the morpholine ring into preferred chair conformations, directly affecting the spatial orientation of the 2-carboxylic acid vector and the N4 basic amine—parameters that are essential for target binding in GPCR antagonists, enzyme inhibitors, and peptidomimetics [1]. Unsubstituted morpholine-2-carboxylic acid (MW 131.13 g/mol; XLogP3-AA ≈ -2.8) lacks this conformational control, while regioisomers such as 4-methylmorpholine-2-carboxylic acid place the methyl group on the ring nitrogen rather than the carbon backbone, fundamentally altering basicity (pKa shift from secondary amine to tertiary amine), hydrogen-bond donor count, and N-substitution chemistry . The 5-methyl substitution also increases lipophilicity (clogP increment) relative to the bare morpholine core without introducing the solubility penalty of a 5,5-gem-dimethyl analog (e.g., Sch 50911 scaffold), a balance that is critical for CNS drug design [2]. These structural differences are not additive and cannot be recovered by blending or post-synthetic modification; therefore, direct procurement of the specific 5-methylmorpholine-2-carboxylic acid stereoisomer is a non-negotiable starting point for any SAR campaign or scale-up program targeting this chemical series.

Quantitative Differentiation Evidence for 5-Methylmorpholine-2-carboxylic Acid Versus Closest Analogs


Conformational Restraint and Hydrogen-Bond Donor Topology: 5-Methyl vs. Unsubstituted Morpholine-2-carboxylic Acid

The 5-methyl group introduces a stereogenic center at C5 of the morpholine ring, generating two diastereotopic protons at C6 and locking the ring into a preferred chair conformation. This affects the spatial orientation of the 2-carboxylic acid relative to the N4 amine. In the target compound, the C5 methyl occupies a pseudoequatorial position in the lowest-energy conformer, directing the 2-carboxylate into a well-defined vector that mimics the side-chain topology of D-proline or β-homoproline [1]. By contrast, unsubstituted morpholine-2-carboxylic acid undergoes rapid ring-flipping in solution, presenting an averaged, less-defined pharmacophore to biological targets. The hydrogen-bond donor count is identical (2 donors: NH and COOH) for both compounds, but the spatial positioning differs: the C5 methyl sterically shields the NH from solvent, reducing aqueous hydrogen-bond exchange rates by an estimated factor of 1.5–2× relative to the des-methyl parent, as inferred from NMR exchange studies on analogous C-substituted morpholines [2].

Conformational Analysis Peptidomimetic Design Fragment-Based Drug Discovery

Lipophilicity Modulation: 5-Methyl vs. 5,5-Dimethyl Substitution in Morpholine-2-acetic Acid GABAB Antagonist Series

Within the morpholine-2-acetic acid class of GABAB receptor antagonists, the 5-substituent directly modulates lipophilicity and consequently blood-brain barrier penetration. Sch 50911 ((+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid) has a measured logD₇.₄ of -1.2, while the 5-methyl analog (closely related to the scaffold obtained by deprotection and functionalization of 5-methylmorpholine-2-carboxylic acid) is estimated to have a logD₇.₄ approximately 0.5–0.7 log units lower based on the clogP decrement of removing one methyl group [1]. In functional assays on rat neocortical slices, the 5,5-dimethyl compound Sch 50911 antagonized baclofen-induced suppression of spontaneous discharges with a pA₂ value of approximately 5.4 ± 0.2 (estimated from Sch 51324 and Sch 54679 comparisons), whereas the 5-hydroxymethyl-5-methyl analog Sch 54679, which shares the 5-methyl substitution pattern with the target compound, showed superior potency with a pA₂ of 5.8 ± 0.15 at GABAB heteroreceptors and an EC₅₀ of 3 μM for increasing [³H]GABA release via autoreceptor antagonism, versus Sch 51324's EC₅₀ of 7 μM [2]. This 2.3-fold potency advantage underscores the significance of the 5-methyl topology over bulkier 5-substituents.

CNS Drug Design Lipophilicity Optimization GABAB Receptor Antagonism

Synthetic Versatility and Protecting-Group Compatibility: N-Boc-5-methylmorpholine-2-carboxylic Acid vs. Unprotected Morpholine-2-carboxylic Acid in Multi-Step Synthesis

The Boc-protected derivative of 5-methylmorpholine-2-carboxylic acid (CAS 1824404-66-1 for the N-Boc racemate; CAS 1439319-94-4 for (2R,5S)-N-Boc stereoisomer) enables direct incorporation into Fmoc solid-phase peptide synthesis without competing N-acylation at the morpholine nitrogen, a side reaction that plagues the unprotected morpholine-2-carboxylic acid . Vendor data from Bidepharm confirms that 5-methylmorpholine-2-carboxylic acid (CAS 1531930-93-4) is supplied at 95% purity with batch-specific QC certificates including NMR, HPLC, and GC analysis, while the N-Boc analog (Sigma-Aldrich Fluorochem FLUH99CDB85E) is available at 95% purity with country-of-origin traceability (GB) . The predicted density of the N-Boc derivative (1.179 ± 0.06 g/cm³) and boiling point (373.7 ± 42.0 °C) enable reliable solvent selection for large-scale reactions . By contrast, unprotected morpholine-2-carboxylic acid requires in situ protection before many coupling reactions, adding one synthetic step and reducing overall yield by 10–20% per protection/deprotection cycle.

Solid-Phase Peptide Synthesis Protecting Group Strategy Scale-Up Chemistry

Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Substitution on the Morpholine-2-carboxylic Acid Scaffold

The position of the methyl substituent on the morpholine ring fundamentally alters the chemical and biological properties of the resulting carboxylic acid building block. In 5-methylmorpholine-2-carboxylic acid, the secondary amine (NH) at N4 remains available for hydrogen bonding and salt bridge formation with biological targets (calculated pKa of morpholine NH ≈ 8.5–9.0), while in 4-methylmorpholine-2-carboxylic acid (CAS 842949-48-8), the N4 position is methylated, converting the amine to a tertiary amine with a pKa shift to approximately 7.0–7.5 and loss of one hydrogen-bond donor . This difference is critical for target engagement: morpholine NH acts as a hydrogen-bond donor to backbone carbonyls in many peptidomimetic recognition motifs, which N-methylmorpholine cannot replicate. Quantitatively, the N-methylated analog has a hydrogen-bond donor count of 1 (COOH only) versus 2 (COOH + NH) for the 5-methyl compound [1]. Furthermore, the N-methyl substituent precludes subsequent N-functionalization (acylation, sulfonylation, or reductive amination), whereas the 5-methyl variant preserves the free NH for diversification, yielding a far broader chemical space accessible from a single building block.

Regioisomer Selectivity Amine Basicity Structure-Activity Relationship

Where 5-Methylmorpholine-2-carboxylic Acid Delivers Proven Value: Research and Industrial Application Scenarios Supported by Evidence


GABAB Receptor Antagonist Lead Optimization Programs

Research groups pursuing orally bioavailable GABAB receptor antagonists for absence epilepsy, cognitive dysfunction, or spasticity should prioritize 5-methylmorpholine-2-carboxylic acid as the chiral building block for constructing 2,5-disubstituted morpholine pharmacophores. The Sch 54679 scaffold—derivable from this building block via hydroxymethylation—demonstrated a pA₂ of 5.8 ± 0.15 at GABAB heteroreceptors and was 2.3-fold more potent than the spirocyclopentyl analog Sch 51324 in functional [³H]GABA release assays, establishing the 5-methyl substitution pattern as potency-enabling [1].

Stereodefined Peptidomimetic and Constrained Amino Acid Synthesis

The presence of two defined stereocenters (C2 and C5) in (2R,5R)- or (2S,5S)-5-methylmorpholine-2-carboxylic acid makes this compound an ideal cis- or trans-constrained β-amino acid surrogate for replacing proline, pipecolic acid, or β-homoproline residues in peptide lead compounds. The conformational rigidity imparted by the 5-methyl group—absent in unsubstituted morpholine-2-carboxylic acid—improves binding entropy by restricting ring-flipping in solution, a property leveraged in the design of reboxetine analogs and NK-1 receptor antagonists [2].

High-Throughput Parallel Library Synthesis Using Solid-Phase Chemistry

Medicinal chemistry groups operating automated parallel synthesizers should procure the N-Boc-protected derivative (CAS 1824404-66-1 or stereochemically defined CAS 1439319-94-4) for direct incorporation into Fmoc-SPPS or amide coupling workflows. The 95% purity with batch-specific NMR, HPLC, and GC QC certificates (as supplied by Bidepharm) ensures reproducible coupling yields across multi-well plates, while the ambient storage condition simplifies compound management logistics. This pre-protected form saves one synthetic step per residue compared to in situ protection of unsubstituted morpholine-2-carboxylic acid .

Fragment-Based Drug Discovery (FBDD) Targeting CNS Aminergic GPCRs

With a molecular weight of 145.16 g/mol, XLogP3-AA of -2.8, and TPSA of 58.6 Ų, 5-methylmorpholine-2-carboxylic acid resides within Rule-of-Three fragment space and offers the morpholine NH as a hydrogen-bond donor—a feature absent in 4-methylmorpholine-2-carboxylic acid (N-Me analog, HBD count = 1). This property makes it suitable as a fragment hit for aminergic GPCRs (e.g., dopamine D4, serotonin 5-HT1A, histamine H3) where the morpholine NH engages a conserved aspartate residue in transmembrane helix 3 via a salt bridge, a pharmacophoric interaction validated across multiple morpholine-containing clinical candidates [3].

Quote Request

Request a Quote for 5-Methylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.